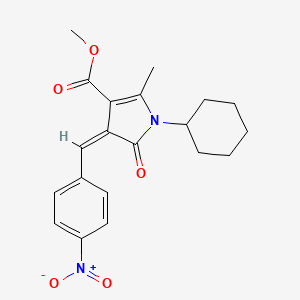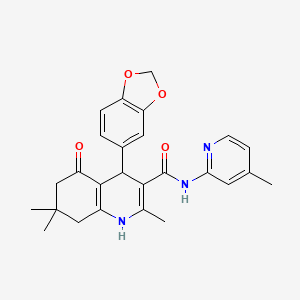![molecular formula C22H22Cl2N2O2S2 B11645293 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11645293.png)
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[74002,7]trideca-1(9),2(7),5-trien-3-ona” es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo diclorofenil, metilsulfanil, etil, metil, prop-2-enil, oxa, tia y estructuras diazatricíclicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ona” probablemente implica múltiples pasos, incluyendo la formación del núcleo tricíclico, la introducción del grupo diclorofenil y la incorporación de los átomos de azufre y oxígeno. Las rutas sintéticas comunes pueden incluir:
Formación del núcleo tricíclico: Esto podría implicar reacciones de ciclización utilizando precursores apropiados.
Introducción del grupo diclorofenil: Este paso podría implicar reacciones de sustitución nucleófila.
Incorporación de átomos de azufre y oxígeno: Esto podría lograrse mediante reacciones de formación de tioles y éteres.
Métodos de producción industrial
La producción industrial de un compuesto tan complejo requeriría la optimización de las condiciones de reacción, incluyendo la temperatura, la presión y los catalizadores, para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y las plataformas de síntesis automatizadas para escalar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto “5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ona” puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El átomo de azufre puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede sufrir reacciones de reducción para modificar los grupos funcionales.
Sustitución: El grupo diclorofenil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son comunes.
Sustitución: Se pueden usar nucleófilos como las aminas o los tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del átomo de azufre puede producir sulfóxidos o sulfonas, mientras que la sustitución nucleófila en el grupo diclorofenil puede introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y mecanismos de reacción.
Biología
En la investigación biológica, el compuesto puede servir como una sonda para estudiar las interacciones enzimáticas, la unión a receptores y las vías celulares. Su complejidad estructural lo convierte en una herramienta valiosa para investigar los procesos biológicos.
Medicina
Las posibles aplicaciones medicinales del compuesto incluyen su uso como un compuesto líder para el descubrimiento de fármacos. Sus múltiples grupos funcionales y su núcleo tricíclico sugieren una posible actividad contra diversos objetivos biológicos, como enzimas y receptores.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos. Sus propiedades únicas también pueden encontrar aplicaciones en la catálisis y los materiales electrónicos.
Mecanismo De Acción
El mecanismo por el cual “5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ona” ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales incluyen:
Inhibición enzimática: El compuesto puede inhibir enzimas uniéndose a sus sitios activos.
Modulación de receptores: Puede interactuar con los receptores para modular su actividad.
Interferencia en la vía: El compuesto podría interferir con las vías celulares, lo que lleva a cambios en la función celular.
Comparación Con Compuestos Similares
Compuestos similares
5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ona: se puede comparar con otros compuestos tricíclicos que contienen átomos de azufre y oxígeno, como:
Singularidad
La singularidad de “5-[(3,4-diclorofenil)metilsulfanil]-12-etil-12-metil-4-prop-2-enil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ona” radica en su combinación específica de grupos funcionales y estructura tricíclica. Esta combinación confiere propiedades químicas y biológicas únicas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H22Cl2N2O2S2 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H22Cl2N2O2S2/c1-4-8-26-20(27)18-14-10-22(3,5-2)28-11-17(14)30-19(18)25-21(26)29-12-13-6-7-15(23)16(24)9-13/h4,6-7,9H,1,5,8,10-12H2,2-3H3 |
Clave InChI |
CXPBFTUUPMRBOQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(3-acetylphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11645214.png)



![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide](/img/structure/B11645245.png)
![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![N,N'-pyridine-2,6-diylbis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11645257.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)

![(5-bromofuran-2-yl){3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B11645281.png)
![(2Z)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11645288.png)
![2-(4-chlorophenyl)-N-[4-({4-[(E)-2-(2-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11645298.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)

